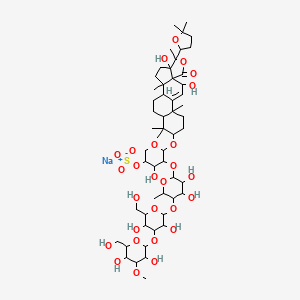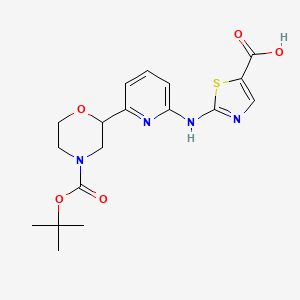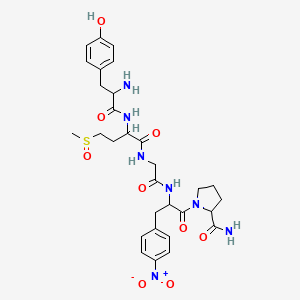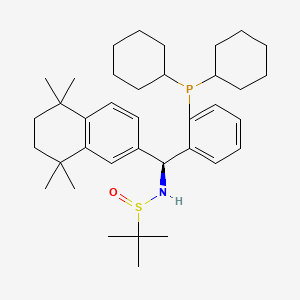![molecular formula C30H30NO3PS B12298813 (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)
(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phényl)méthyl)-2-méthylpropane-2-sulfinamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe diphenylphosphanyl et un fragment benzo[d][1,3]dioxol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phényl)méthyl)-2-méthylpropane-2-sulfinamide implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Les étapes clés comprennent la formation du cycle benzo[d][1,3]dioxol, l'introduction du groupe diphenylphosphanyl et le couplage final avec le fragment sulfinamide. Les conditions réactionnelles nécessitent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de catalyseurs de métaux de transition, tels que des complexes de palladium ou de nickel, pour faciliter les réactions de couplage.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de réacteurs à écoulement continu pour contrôler précisément les paramètres réactionnels et la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phényl)méthyl)-2-méthylpropane-2-sulfinamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour convertir les sulfoxydes en sulfures.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe diphenylphosphanyl peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme des amines ou des thiols. Les conditions réactionnelles impliquent souvent des températures contrôlées, des atmosphères inertes et l'utilisation de solvants comme le dichlorométhane ou le tétrahydrofurane.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, les réactions d'oxydation donnent des sulfoxydes ou des sulfones, tandis que les réactions de réduction produisent des sulfures. Les réactions de substitution conduisent à la formation de nouveaux composés avec différents groupes fonctionnels remplaçant le groupe diphenylphosphanyl.
Applications de la recherche scientifique
Chimie
En chimie, (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phényl)méthyl)-2-méthylpropane-2-sulfinamide est utilisé comme ligand dans la catalyse par les métaux de transition. Sa structure unique lui permet de se coordonner aux centres métalliques, facilitant divers processus catalytiques tels que les réactions de couplage croisé et la synthèse asymétrique.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Sa capacité à interagir avec des macromolécules biologiques en fait un candidat pour le développement de médicaments et les études biochimiques.
Médecine
En médecine, le composé est exploré pour son potentiel thérapeutique. Ses interactions avec des cibles moléculaires spécifiques peuvent conduire au développement de nouveaux médicaments pour traiter diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie
Dans le secteur industriel, (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phényl)méthyl)-2-méthylpropane-2-sulfinamide est utilisé dans la synthèse de matériaux avancés et de produits chimiques de spécialité. Son rôle de catalyseur ou d'intermédiaire dans les procédés de fabrication chimique met en évidence son importance industrielle.
Mécanisme d'action
Le mécanisme d'action de (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phényl)méthyl)-2-méthylpropane-2-sulfinamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe diphenylphosphanyl peut se coordonner aux ions métalliques, influençant l'activité catalytique. De plus, le fragment benzo[d][1,3]dioxol peut interagir avec des macromolécules biologiques, affectant leur fonction. La capacité du composé à subir diverses transformations chimiques contribue également à son activité biologique.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as cross-coupling reactions and asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst or intermediate in chemical manufacturing processes highlights its industrial significance.
Mécanisme D'action
The mechanism of action of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. Additionally, the benzo[d][1,3]dioxol moiety may interact with biological macromolecules, affecting their function. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphtalén-1-yl)méthyl)-N,2-diméthylpropane-2-sulfinamide : Ce composé partage une structure de base similaire mais diffère par les groupes substituants, ce qui peut affecter sa réactivité et ses applications.
Acide 2,2′-binaphtyl-6,6′-dicarboxylique : Un autre composé apparenté avec une structure binaphtyle, utilisé dans diverses réactions chimiques et comme ligand dans la catalyse.
Unicité
L'unicité de (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phényl)méthyl)-2-méthylpropane-2-sulfinamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité et des applications distinctes. Sa capacité à agir comme ligand dans la catalyse et ses propriétés bioactives en font un composé précieux à la fois dans les contextes de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C30H30NO3PS |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36?/m1/s1 |
Clé InChI |
LJVIRCGVEIEVNU-NDPHRHSWSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
SMILES canonique |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12298747.png)




![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)


![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)
![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)
